8|A-(2-Methylacryloyloxy)hirsutinolide
Description
8α-(2-Methylacryloyloxy)hirsutinolide is a hirsutinolide-type sesquiterpene lactone (SL) isolated from Vernonia cinerea, a plant renowned for its bioactive secondary metabolites. Structurally, it features a 10-membered carbocyclic skeleton with an α,β-unsaturated γ-lactone ring and a 1β,4β-ether bridge. The compound is distinguished by a 2-methylacryloyloxy group esterified at the C-8 position (Fig. 1) . Its molecular formula is C20H24O7, confirmed via HRESIMS and NMR analyses .
Hirsutinolides are recognized for their cytotoxic, anti-inflammatory, and STAT3-inhibitory activities.
Properties
IUPAC Name |
[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXXZXCVFUXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones.
Biology: The compound’s ability to inhibit cytochrome P450 2A6 and monoamine oxidases makes it valuable in studying metabolic pathways and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of its enzyme inhibition properties, is ongoing.
Mechanism of Action
8α-(2-Methylacryloyloxy)hirsutinolide exerts its effects primarily through the irreversible inhibition of cytochrome P450 2A6 and monoamine oxidases A and B. This inhibition occurs via covalent binding to the active sites of these enzymes, leading to a decrease in their activity. The molecular targets include the heme group in cytochrome P450 and the flavin adenine dinucleotide (FAD) in monoamine oxidases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Hirsutinolide Derivatives
Key structural modifications among hirsutinolides occur at C-8 and C-13 positions, influencing bioactivity. Below is a comparative analysis:
Table 1: Structural Features of Selected Hirsutinolides
Structure-Activity Relationships (SAR)
Role of C-8 Substituents
- Lipophilicity and Steric Effects: The 2-methylacryloyloxy group at C-8 introduces moderate lipophilicity, enhancing membrane permeability compared to polar groups (e.g., –OH in vernolide-A). However, bulkier substituents like tigloyloxy (branched C5 chain) or 4-hydroxytigloyloxy improve target binding via hydrophobic interactions .
- Electrophilic Reactivity : The α,β-unsaturated lactone enables Michael addition with cellular thiols (e.g., glutathione), contributing to cytotoxicity. Derivatives with electron-withdrawing groups (e.g., acetoxy) at C-13 increase electrophilicity, amplifying this effect .
Impact of C-13 Modifications
- Acetylation at C-13: Adding an acetyl group (e.g., in 8α-(2-Methylacryloyloxy)hirsutinolide-13-O-acetate) significantly boosts cytotoxicity (e.g., U251MG inhibition) and enzyme inhibitory activity (CYP2A6, MAO-A/B) compared to the parent compound . This modification enhances lipophilicity and stabilizes the lactone ring .
- Hydroxylation: Hydroxyl groups at C-13 (e.g., in 8α-hydroxyhirsutinolide) reduce membrane permeability due to increased polarity, limiting intracellular activity .
Table 2: Bioactivity Data for Key Compounds
Mechanistic Insights
- STAT3 Pathway: Hirsutinolides with lipophilic C-8/C-13 groups (e.g., 8α-(2-Methylacryloyloxy)hirsutinolide-13-O-acetate) disrupt STAT3 dimerization and DNA binding, critical for cancer cell survival .
Biological Activity
Overview
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from the Asteraceae family, particularly known for its biological activities. This compound exhibits significant pharmacological properties, including the inhibition of key metabolic enzymes such as cytochrome P450 2A6 and monoamine oxidases (MAO) A and B. These actions suggest potential therapeutic applications, particularly in drug metabolism and neuroprotection.
Chemical Structure:
- Molecular Formula: C₁₈H₁₈O₄
- CAS Number: 188293-70-1
Mechanism of Action:
8α-(2-Methylacryloyloxy)hirsutinolide acts primarily as an irreversible inhibitor of cytochrome P450 2A6 and MAOs. The inhibition occurs through covalent binding to the active sites of these enzymes, which decreases their activity significantly. This mechanism is crucial for understanding its role in metabolic pathways and its potential side effects when used in therapeutic contexts.
Biological Activities
The biological activities associated with 8α-(2-Methylacryloyloxy)hirsutinolide include:
- Enzyme Inhibition: Strong inhibition of cytochrome P450 2A6 and MAOs, which are involved in drug metabolism and neurotransmitter degradation, respectively.
- Antioxidant Properties: The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation, making it a candidate for further research in chronic inflammatory conditions.
In Vitro Studies
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Cytochrome P450 Inhibition:
- A study demonstrated that 8α-(2-Methylacryloyloxy)hirsutinolide significantly inhibits CYP2A6 activity in liver microsomes, suggesting implications for drug interactions and metabolism.
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Monoamine Oxidase Inhibition:
- The compound also exhibited potent inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This could have implications for treating mood disorders.
-
Antioxidant Activity:
- In vitro assays indicated that the compound scavenges free radicals effectively, contributing to its potential neuroprotective effects.
Case Studies
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Neuroprotective Potential:
A case study investigated the effects of 8α-(2-Methylacryloyloxy)hirsutinolide on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent. -
Inflammation Reduction:
Another study focused on its anti-inflammatory properties, revealing that treatment with this compound reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.
Comparison with Similar Compounds
| Compound Name | Structure | CYP2A6 Inhibition | MAO Inhibition | Notable Effects |
|---|---|---|---|---|
| 8α-(2-Methylacryloyloxy)hirsutinolide | Structure | Strong | Strong | Antioxidant, Anti-inflammatory |
| Hirsutinolide | Structure | Moderate | Moderate | Antimicrobial |
| 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide | Structure | Weak | Moderate | Limited studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
